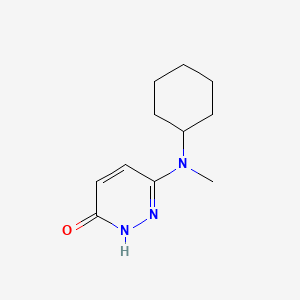

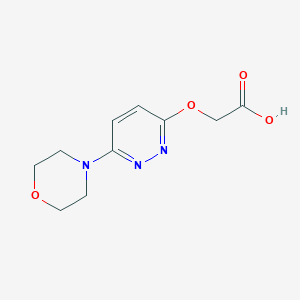

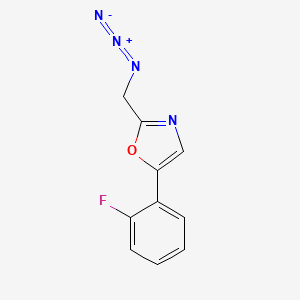

![molecular formula C12H18N4O B1480218 1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine CAS No. 2098043-75-3](/img/structure/B1480218.png)

1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an effective method for the preparation of 8-hydrazinopyrano[3,4-c]pyridines from 6-aminopyrano[3,4-c]-pyridines has been developed using a recyclization reaction of the pyridine ring .Molecular Structure Analysis

The molecular structure of similar compounds can be determined by spectroscopic methods including IR, MS, and 1D and 2D NMR experiments . For instance, the IR spectrum of a similar compound showed peaks at 3463 cm^-1 (OH), 3304 cm^-1 (NH), 3076 cm^-1 (CH arom.), 2950 cm^-1, 2887 cm^-1 (CH aliph.), 1639 cm^-1 (C O quinoline), 1630 cm^-1 (C O enaminone), and 1610 cm^-1 (C C) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by spectroscopic methods. For instance, the IR spectrum of a similar compound showed peaks at 3463 cm^-1 (OH), 3304 cm^-1 (NH), 3076 cm^-1 (CH arom.), 2950 cm^-1, 2887 cm^-1 (CH aliph.), 1639 cm^-1 (C O quinoline), 1630 cm^-1 (C O enaminone), and 1610 cm^-1 (C C) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of chemically related structures involves complex reactions that provide insights into the potential applications of the compound . For example, research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines indicates advanced methods for creating pyrano and pyrimidine derivatives, showcasing the chemical versatility and potential for creating pharmacologically active compounds (Paronikyan et al., 2016) Paronikyan et al., 2016.

Potential for Biological Activity

The structural complexity of pyrano[3,4-c]pyridazine derivatives suggests potential biological activities, such as the interaction with biological receptors or enzymes. Compounds like 8-hydrazino derivatives of pyrano[3,4-c]pyridines have been explored for their antimicrobial and antitumor activities, reflecting the broader research interest in similar structures for therapeutic applications (Paronikyan et al., 2016) Paronikyan et al., 2016.

Neurotropic Activity and SAR of Derivatives

Research into S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines has been conducted with a focus on their neurotropic activity, using models like convulsive models and central myorelaxation. This study points to the potential neurological effects of pyrano[3,4-c]pyridine derivatives, which could imply similar areas of investigation for related compounds (Shamir Dashyan et al., 2022) Shamir Dashyan et al., 2022.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with serine/threonine kinase, an essential component of the map kinase signal transduction pathway .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antimicrobial activity .

Eigenschaften

IUPAC Name |

1-(6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-10-1-4-16(5-2-10)12-7-9-3-6-17-8-11(9)14-15-12/h7,10H,1-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNFJJITOFKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NN=C3COCCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

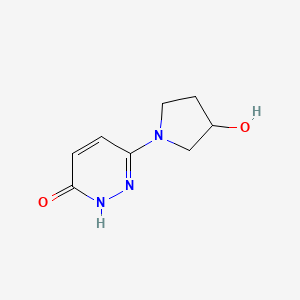

![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)

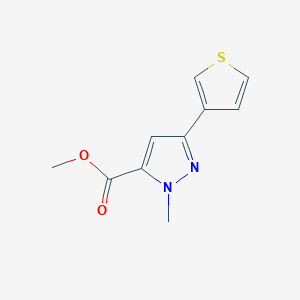

![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)

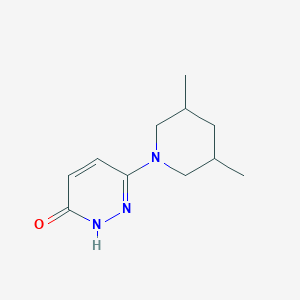

![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)

![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)

![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)